molecular formula C14H14F5NO4 B558102 Boc-L-Pentafluorophenylalanine CAS No. 34702-60-8

Boc-L-Pentafluorophenylalanine

Cat. No.: B558102
CAS No.: 34702-60-8
M. Wt: 355.26 g/mol
InChI Key: UZDKQMIDSLETST-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Pentafluorophenylalanine, also known as (S)-2-(tert-butoxycarbonylamino)-3-(pentafluorophenyl)propionic acid, is a modified amino acid derivative of phenylalanine. This compound is characterized by the presence of a pentafluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. It has gained significant attention in the scientific community due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Pentafluorophenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The resulting product is then purified through extraction and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Boc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Boc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes. The pentafluorophenyl group enhances the compound’s stability and interaction with target molecules, making it a valuable tool in drug development and protein engineering.

Comparison with Similar Compounds

Uniqueness: Boc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and interaction with target molecules, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKQMIDSLETST-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Pentafluorophenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-L-Pentafluorophenylalanine
Reactant of Route 3
Reactant of Route 3
Boc-L-Pentafluorophenylalanine
Reactant of Route 4
Reactant of Route 4
Boc-L-Pentafluorophenylalanine
Reactant of Route 5
Reactant of Route 5
Boc-L-Pentafluorophenylalanine
Reactant of Route 6
Reactant of Route 6
Boc-L-Pentafluorophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.